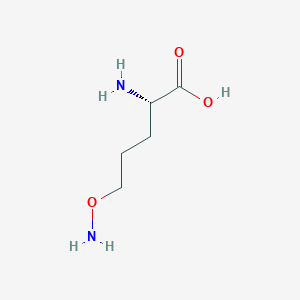![molecular formula C21H21N3OS B2554016 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 396719-77-0](/img/structure/B2554016.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a synthetic molecule that appears to be related to various pyrazole derivatives, which are known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the reaction of various starting materials such as aldehydes, malononitrile, and 1,3-dicarbonyl compounds or specific benzamides with hydrazine or its derivatives. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . This suggests that the synthesis of the compound may also involve similar starting materials and reagents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction techniques. For example, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined and confirmed by X-ray analysis . These techniques are crucial for determining the molecular geometry, confirming the presence of functional groups, and establishing the overall molecular conformation.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of such compounds can be influenced by the planarity of the molecule and the electronic properties of the substituents. For example, the high reactivity of the free base and cationic species of a synthesized pyrazole derivative was supported by high energy values of σ→σ* and σ→π* transitions . This indicates that the compound may also exhibit unique reactivity based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. Solvation energy values, stability in solution, and reactivity are some of the properties that can be deduced from theoretical studies such as DFT calculations and NBO and AIM analyses . Additionally, the pharmacological properties of these compounds, such as anti-inflammatory activities, are often evaluated through biological screening . The compound may share similar properties, which could be explored through experimental and computational studies.
Scientific Research Applications
Synthesis and Structural Characterization
Research on structurally similar compounds emphasizes the synthesis of complex molecular frameworks involving pyrazole derivatives, which are pertinent to the core structure of the compound . For instance, studies have detailed the synthesis of pyrazoline and pyrazole derivatives with potential pharmacological activities, highlighting methodologies that could be applicable to synthesizing N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide. These methods involve multi-step synthetic procedures that include cyclization reactions and functional group transformations to achieve the desired molecular architectures (Abdulla et al., 2014; Skladchikov et al., 2013).
Potential Pharmacological Applications
The relevance of pyrazole derivatives in pharmacological research is well-documented, with studies investigating their cytotoxic, anti-inflammatory, and antimicrobial activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to the compound of interest, have been evaluated for their cytotoxic activities against various cancer cell lines, suggesting the potential of this compound in similar contexts (Deady et al., 2003).
Material Science Applications
Additionally, the structural motifs present in this compound could find applications in material science, particularly in the development of novel organic frameworks and luminescent materials. For instance, lanthanide-based metal-organic frameworks (MOFs) incorporating imidazole dicarboxylate units have demonstrated potential in luminescence sensing, which could be an area where structurally similar compounds might be applied (Shi et al., 2015).
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-8-9-19(15(3)10-13)24-20(17-11-26-12-18(17)23-24)22-21(25)16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBXKBBMGRZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)
![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)



![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)




![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)